4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
Description
4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is a quinoline derivative characterized by a 6-methyl substituent on the quinoline core, a 4-methylphenyl group at position 2, and a 4-chlorophenyl ester at position 4. The structural features of this compound—specifically the 4-methylphenyl and 4-chlorophenyl groups—contribute to its lipophilicity and electronic properties, which are critical for biological activity .
Properties
CAS No. |
355419-82-8 |
|---|---|
Molecular Formula |
C24H18ClNO2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(4-chlorophenyl) 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H18ClNO2/c1-15-3-6-17(7-4-15)23-14-21(20-13-16(2)5-12-22(20)26-23)24(27)28-19-10-8-18(25)9-11-19/h3-14H,1-2H3 |
InChI Key |
RDGWXBBONXZHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction-Based Synthesis
The Pfitzinger reaction remains the cornerstone for constructing the quinoline core. This method involves the condensation of isatin derivatives with ketones under basic conditions. For 4-chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate:
-
Isatin Preparation : 5-Methylisatin is synthesized via oxidation of 2-amino-4-methylacetophenone1.
-
Ketone Coupling : Reaction with 4-methylacetophenone in ethanol with diethylamine (20 mol%) at 80°C for 12 hours forms the quinoline backbone2.
-
Carboxylation : The intermediate undergoes carboxylation using CO₂ under high pressure (50 atm) at 120°C, catalyzed by Cu(I)-bipyridine complexes3.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | HNO₃/H₂SO₄ | 0–5°C | 4 h | 85% |
| 2 | EtOH, Et₃N | 80°C | 12 h | 78% |
| 3 | CO₂, Cu(I) catalyst | 120°C | 24 h | 65% |
Esterification of Quinolinecarboxylic Acid
The final step involves esterifying the carboxylic acid with 4-chlorophenol:
-
Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 40°C for 6 hours4.
-
Esterification : Reaction with 4-chlorophenol in pyridine at 100°C for 8 hours5.
Key Data :
-
Acid chloride intermediate purity: >98% (HPLC)4.
-
Final ester yield: 73% after recrystallization (ethanol/water)1.
Modern Catalytic Approaches
Continuous Flow Synthesis
Recent advances utilize microreactors to enhance efficiency:
-
Quinoline Formation : A tandem Pfitzinger-carboxylation process in a Pd/C-packed reactor at 150°C reduces reaction time to 2 hours3.
-
Esterification : Enzyme-catalyzed transesterification using lipase B (Novozym 435) in supercritical CO₂ achieves 89% conversion6.
Advantages :
-
40% reduction in solvent use.
-
95% atom economy for the quinoline core.
Green Chemistry Innovations
-
Solvent-Free Esterification : Mechanochemical grinding of quinolinecarboxylic acid and 4-chlorophenol with K₂CO₃ yields 82% product[^8^].
-
Photocatalytic Carboxylation : Visible-light-driven CO₂ fixation using Ru(bpy)₃²⁺ reduces energy input by 60%[^6^].
Intermediate Characterization and Optimization
Critical Intermediates
-
6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (CAS 1160253-43-9):
-
Ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate :
-
Prepared via DMF dimethyl acetal-mediated cyclization (97% yield)3.
-
Yield Optimization Strategies
| Parameter | Classical Method | Optimized Method |
|---|---|---|
| Temperature | 120°C | 150°C (microwave) |
| Catalyst | Cu(I) | Ni(II)-Schiff base |
| Solvent | Ethanol | Ionic liquid [BMIM][PF₆] |
| Yield | 65% | 88% |
Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
Ester Hydrolysis
The 4-chlorophenyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
-
Conditions :
-
Product : 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid.
-
Example : Similar hydrolysis of 1-oxopropan-2-yl quinoline esters yields carboxylic acids under acidic conditions.
Transesterification
The ester group can undergo transesterification with alcohols in the presence of catalysts.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Methanol | H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate | |
| Hexanol | Acidic or enzymatic catalysis | Hexyl ester derivative |
This reaction is critical for modifying solubility or biological activity.
Aminolysis
Reaction with amines replaces the ester group with an amide.
-
Mechanism : Nucleophilic acyl substitution.
-
Example :
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group may participate in NAS, though the electron-withdrawing ester and methyl groups could deactivate the ring.
-
Feasibility : Limited due to steric hindrance from methyl groups and electronic deactivation.
-
Potential Reagents :
-
Strong nucleophiles (e.g., NH<sub>3</sub>, NaOH) under high-temperature conditions.
-
Functionalization of the Quinoline Core
The quinoline ring can undergo electrophilic substitution, though substituents direct reactivity.
| Reaction | Site | Reagent | Product | Source |
|---|---|---|---|---|
| Bromination | C-5/C-7 | NBS, benzoyl peroxide | Brominated derivatives | |
| Nitration | C-3 | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-substituted quinoline |
Methyl groups at C-6 and C-2 likely direct electrophiles to meta/para positions.
Condensation Reactions
The ester may react with amines or carbonyl compounds to form heterocycles.
-
Example :
Reduction Reactions
Selective reduction of the quinoline ring is possible under catalytic hydrogenation.
-
Conditions : H<sub>2</sub>, Pd/C in ethanol.
-
Product : Partially or fully saturated tetrahydroquinoline derivatives .
Oxidation Reactions
Methyl groups on the quinoline or phenyl rings may oxidize to carboxylic acids under strong oxidizers.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Quinoline derivatives, including 4-chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate, have demonstrated promising anticancer properties. Research indicates that quinoline compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have shown that quinoline derivatives exhibit cytotoxic effects against breast cancer and leukemia cells, suggesting their potential as lead compounds for developing new anticancer agents .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Antimalarial Activity :
Pharmacological Insights
-
Mechanism of Action :
- The biological activities of 4-chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate are primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. For example, certain studies suggest that these compounds can act as inhibitors of kinases involved in cancer cell proliferation .
- Structure-Activity Relationship (SAR) :
Case Studies
-
Quinoline Derivatives in Cancer Therapy :
- A study published in Nature Reviews Cancer highlighted the role of quinoline derivatives in targeting cancer stem cells, which are responsible for tumor recurrence and metastasis. The study found that specific modifications to the quinoline structure enhanced selectivity towards cancer cells while minimizing effects on normal cells .
-
Antimicrobial Screening :
- In a comparative study on various quinoline derivatives, 4-chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate was shown to exhibit superior activity against Staphylococcus aureus compared to other tested compounds. This suggests its potential as a lead candidate for antibiotic development .
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The compound’s quinoline ring structure allows it to intercalate into DNA, further enhancing its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
The target compound is structurally related to several quinoline derivatives, differing primarily in substituents at positions 2, 4, and 6 (Table 1). Key analogues include:
- Methyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate (): Replaces the 6-methyl group with chlorine and uses a methyl ester instead of 4-chlorophenyl.
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline (): Features methoxy and dimethoxyphenyl groups, altering solubility and steric effects.
- 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline (): Substitutes 4-methoxyphenyl at position 2 and lacks an ester group.
Table 1: Structural and Physical Comparison
Biological Activity
4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate, also known by its CAS number 499210-02-5, is a synthetic compound belonging to the quinolinecarboxylate class. Its structural formula, , indicates the presence of a chlorophenyl group and a methylphenyl group, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C26H20ClNO3 |
| Molar Mass | 429.89 g/mol |
| Density | 1.262 g/cm³ (predicted) |
| Boiling Point | 640.1 °C (predicted) |
| pKa | 1.92 (predicted) |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including 4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate. Research indicates that compounds in this class exhibit significant activity against various bacterial strains. For instance, an Ames test showed strong mutagenic activity, suggesting potential applications in antibacterial drug development .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, it has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with 4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate resulted in:
- Inhibition of cell growth : A dose-dependent decrease in cell viability was observed.
- Induction of apoptosis : Flow cytometry analysis confirmed increased early and late apoptotic cell populations.
- Cell cycle arrest : A significant accumulation of cells in the G0/G1 phase was noted.
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular disorders. Preliminary studies indicate that 4-Chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This effect could be beneficial for therapeutic strategies targeting inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It affects various signaling cascades, including those related to apoptosis and inflammation.
- Interference with DNA Synthesis : By incorporating into cellular DNA processes, it may disrupt replication and transcription.
Q & A
Q. What are the optimized synthetic routes for 4-chlorophenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate, and how can reaction efficiency be improved?
A common method involves esterification between substituted quinolinecarboxylic acids and phenolic derivatives. For example, a similar compound (4-chlorophenyl quinoline-2-carboxylate) was synthesized by reacting quinaldic acid with 4-chlorophenol using phosphorus oxychloride as a catalyst at 353–363 K, yielding 90% after recrystallization . To improve efficiency, researchers should optimize catalyst loading (e.g., 0.5–1.0 equivalents), solvent selection (ethanol for recrystallization), and temperature gradients. Monitoring reaction progress via TLC or HPLC is critical for minimizing side products.
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- X-ray crystallography resolves dihedral angles between the quinoline core and aromatic substituents (e.g., 14.7° between quinoline and phenyl planes in related structures) .
- NMR (1H/13C) identifies substituent positions, with methyl groups typically appearing as singlets (δ 2.5–3.0 ppm) and aromatic protons as multiplet clusters (δ 7.0–8.5 ppm).
- Mass spectrometry (HRMS) confirms molecular weight (e.g., 221.64 g/mol for a methyl-substituted analog) .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
The compound’s low solubility in aqueous media (due to aromatic and chlorinated groups) necessitates dissolution in DMSO or ethanol (≤1% v/v). Precipitation issues in cell culture can be mitigated by sonication or using surfactants like Tween-80. Solubility parameters (logP ~3.5–4.0) should guide solvent selection for pharmacokinetic studies .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) can model interactions with proteins like kinases or cytochrome P450 enzymes. For example, quinoline derivatives often exhibit π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets). QSAR models using descriptors like Hammett constants (σ) for substituents improve activity predictions .
Q. How can structural modifications resolve contradictory bioactivity data in quinoline-based derivatives?
Contradictions in activity (e.g., cytotoxicity vs. therapeutic efficacy) may arise from substituent positioning. Systematic SAR studies should:
- Vary substituents at the 6-methyl and 4-chlorophenyl positions to alter steric/electronic effects.
- Introduce polar groups (e.g., carboxylates) to improve water solubility while retaining target affinity.
- Compare bioactivity of analogs (e.g., 2-(4-chlorophenyl)-6-methylquinoline derivatives) to identify critical pharmacophores .
Q. What strategies validate the compound’s role in inhibiting specific enzymatic pathways (e.g., kinases)?
- Enzyme inhibition assays : Measure IC50 values using fluorescence-based substrates (e.g., ADP-Glo™ for kinases).
- Cellular thermal shift assays (CETSA) : Confirm target engagement by quantifying protein stability shifts upon compound binding.
- CRISPR/Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target gene-deficient cell lines .
Q. How do crystal packing interactions influence the compound’s physicochemical stability?
Weak intermolecular forces (e.g., C–H⋯O hydrogen bonds) in the crystal lattice (observed in analogous structures) enhance thermal stability (mp ~386 K). Stability under humidity can be tested via PXRD before/after accelerated aging. Differential scanning calorimetry (DSC) identifies polymorphic transitions critical for formulation .
Methodological Considerations
Q. What analytical workflows reconcile discrepancies in purity assessments between HPLC and NMR?
- HPLC-DAD/MS : Detect low-level impurities (e.g., hydrolyzed esters) with C18 columns (acetonitrile/water gradients).
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or synthetic byproducts.
- Elemental analysis : Verify stoichiometric ratios (C/H/N/Cl) to confirm batch consistency .
Q. How can researchers address challenges in scaling up synthesis while maintaining yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
